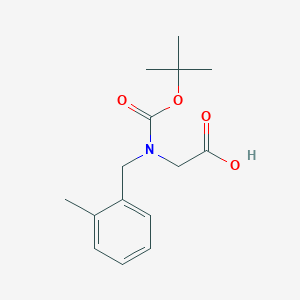

N-Boc-2-methylbenzyl-glycine

Description

BenchChem offers high-quality N-Boc-2-methylbenzyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-methylbenzyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11-7-5-6-8-12(11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWZBYMPIUHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-2-methylbenzyl-glycine CAS number and molecular weight.

[1][2]

Chemical Identity & Core Specifications[3][4][5][6][7]

N-Boc-N-(2-methylbenzyl)glycine is a specialized protected amino acid derivative used primarily as a building block in the synthesis of peptoids (poly-N-substituted glycines).[1][2] Unlike standard amino acids where the side chain is attached to the

Key Data Table[1][8][9]

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-N-(2-methylbenzyl)glycine |

| CAS Number | 1181717-15-6 |

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| Monoisotopic Mass | 279.1471 Da |

| Physical State | Viscous oil or low-melting solid (typical for N-alkylated Boc-amino acids) |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

| pKa (COOH) | ~3.8 (Predicted) |

Structural Representation (SMILES)

Technical Context & Applications

The Peptoid Advantage

In drug discovery, this compound serves as a monomer for peptoid libraries . The ortho-methyl group on the benzyl ring introduces specific steric constraints.

-

Conformational Restriction: The 2-methyl substituent creates steric clash with the carbonyl oxygen of the backbone, restricting the rotation of the

bond.[2] This can favor specific helical secondary structures (peptoid helices) distinct from those formed by unsubstituted N-benzyl glycine.[1][2] -

Proteolytic Resistance: The tertiary amide linkage is completely resistant to standard proteases (trypsin, chymotrypsin), making peptides containing this residue highly stable in serum.

Primary Applications

-

Peptoid Therapeutics: Used to introduce hydrophobic, bulky aromatic side chains that mimic Phenylalanine but with altered backbone geometry.

-

Foldamers: The steric bulk of the ortho-methyl group is often used to enforce cis/trans amide bond isomer ratios that stabilize helical bundles.

-

Proline Mimetics: Functionally acts as an acyclic proline analog due to the N-substitution preventing hydrogen bonding.

Synthesis Protocols

While this compound can be generated in situ on solid phase (Sub-monomer method), isolation of the free acid form for solution-phase coupling requires a specific protocol.[2]

Method A: Solution Phase Synthesis (For Building Block Isolation)

This method is preferred when you need the pure N-Boc acid for fragment condensation or solution-phase library synthesis.[1][2]

Reaction Scheme:

-

Reductive Amination: 2-Methylbenzaldehyde + Glycine Methyl Ester

N-(2-methylbenzyl)glycine methyl ester.[1][2] -

Boc Protection: Reaction with

. -

Saponification: Hydrolysis of the methyl ester.

Figure 1: Step-wise solution phase synthesis of N-Boc-N-(2-methylbenzyl)glycine.

Detailed Protocol

-

Reductive Alkylation:

-

Dissolve Glycine methyl ester HCl (1.0 eq) and 2-Methylbenzaldehyde (1.0 eq) in Methanol. Add Triethylamine (1.0 eq) to free the amine.[2]

-

Stir for 2 hours to form the imine.

-

Cool to 0°C and add Sodium Borohydride (

, 1.5 eq) portion-wise. Stir for 4 hours. -

Critical Step: Quench with water, extract with DCM. The product is the secondary amine N-(2-methylbenzyl)glycine methyl ester.[1][2]

-

-

Boc Protection:

-

Hydrolysis:

Method B: Solid-Phase Sub-Monomer Method (In-Situ Generation)

For researchers synthesizing peptoid oligomers directly on resin, isolation of the N-Boc material is unnecessary.[1][2] The residue is built directly on the N-terminus.[1]

Figure 2: The "Sub-monomer" cycle used to install this residue during solid-phase synthesis.

Expert Insight: When using 2-methylbenzylamine in the displacement step (Step 2), the reaction kinetics are slower than with benzylamine due to the steric bulk.[2] Extend the displacement time to 60-90 minutes or increase the amine concentration to 2.0 M to ensure quantitative coupling.

Characterization & Quality Control

NMR Spectroscopy Expectations

The NMR spectrum of this compound is complex due to cis/trans rotamers around the tertiary carbamate (Boc-N) bond.[2]

-

NMR (CDCl

-

Boc Group: Two singlets near 1.45 ppm.

-

Benzylic

: Two sets of singlets (or broad multiplets) around 4.4–4.6 ppm.[2] -

Glycine

- -

Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50°C or 60°C) in DMSO-

.[2] The rotamer peaks should coalesce into single, sharp peaks.

-

Mass Spectrometry[1]

References

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

-

Horn, T., et al. (2004). Incorporation of Chemically Diverse Functionalities into Peptoids. The Journal of Organic Chemistry, 69(11), 3668–3681. [Link][2]

The Strategic Application of N-Boc-2-methylbenzyl-glycine in Peptidomimetic Design

Executive Summary

In the landscape of modern drug discovery, peptidomimetics—specifically N-substituted glycines (peptoids)—offer a profound advantage over traditional α-peptides by providing absolute resistance to proteolytic degradation and enhanced membrane permeability. Among the vast library of peptoid building blocks, N-Boc-2-methylbenzyl-glycine (CAS 1181717-15-6) emerges as a highly specialized monomer.

As a Senior Application Scientist, I frequently encounter workflows where researchers struggle to synthesize conformationally constrained foldamers. The incorporation of an ortho-methylbenzyl side chain introduces critical steric hindrance that dictates the cis/trans isomerization of the peptoid backbone. However, this same steric bulk makes traditional submonomer synthesis methods highly inefficient. This whitepaper dissects the mechanistic causality behind using pre-formed N-Boc-2-methylbenzyl-glycine, providing validated protocols, structural insights, and authoritative literature to optimize your solid-phase synthesis workflows [1].

Mechanistic Insights: The 2-Methylbenzyl Advantage

Steric Control over Amide Bond Isomerization

Unlike α-peptides, which predominantly adopt trans-amide bonds due to the presence of hydrogen bond donors (N-H), peptoids lack this hydrogen bond capability. Consequently, the cis/trans ratio (

The 2-methylbenzyl (ortho-methylbenzyl) group is a privileged structure. The methyl group at the ortho position creates a severe steric clash with the backbone carbonyl oxygen when the amide bond attempts to freely rotate. This restricted rotation forces the peptoid backbone into a highly ordered secondary structure, often favoring a cis-amide conformation. This is a critical requirement for synthesizing polyproline type I (PPI) helix mimics, which are highly sought after for disrupting protein-protein interactions (PPIs) with large, flat binding interfaces.

Overcoming the Submonomer Bottleneck

The standard "submonomer" method for peptoid synthesis involves a two-step cycle: acylation with bromoacetic acid followed by

-

The Problem: The ortho-methyl group of 2-methylbenzylamine drastically reduces the nucleophilicity of the amine due to steric shielding. Attempting the submonomer method with this amine results in sluggish

kinetics, leading to incomplete couplings, deletion sequences, and complex HPLC purification profiles. -

The Solution: Utilizing the pre-formed, fully protected N-Boc-2-methylbenzyl-glycine monomer. By pre-synthesizing the monomer in solution and utilizing the N-Boc protecting group, researchers can bypass the

bottleneck and rely on highly efficient, standard amide-coupling chemistry (e.g., HATU/DIPEA) on the solid phase [2].

Workflow comparison: Pre-formed N-Boc monomers bypass steric bottlenecks in peptoid synthesis.

Quantitative Data Presentation

To illustrate the necessity of the pre-formed monomer approach, the following table summarizes the physicochemical properties and empirical coupling efficiencies comparing the standard benzyl group to the 2-methylbenzyl group.

| Property / Metric | N-Boc-benzyl-glycine | N-Boc-2-methylbenzyl-glycine | Causality / Impact |

| Aromatic Substitution | Unsubstituted | Ortho-Methyl | Dictates steric bulk near the backbone. |

| Submonomer | > 95% (1 hr) | < 40% (2 hr) | Steric shielding of the ortho-methyl prevents efficient nucleophilic attack. |

| Pre-formed Coupling Yield | > 98% (HATU, 1 hr) | > 95% (HATU, 2 hr) | Standard amide coupling overcomes the |

| Backbone Conformation | Flexible (trans favored) | Constrained (cis enriched) | Ortho-methyl restricts |

| Lipophilicity (LogP contribution) | Moderate | High | Enhances cell membrane permeability for intracellular targets. |

Experimental Protocols: A Self-Validating System

The following protocols are engineered for trustworthiness and reproducibility. They utilize orthogonal N-Boc protection, which is highly stable to the basic conditions of standard Fmoc-SPPS but easily cleaved via acidolysis (TFA), making it ideal for synthesizing complex peptide-peptoid chimeras [3].

Protocol A: Solution-Phase Synthesis of N-Boc-2-methylbenzyl-glycine

Objective: Synthesize the high-purity monomer prior to solid-phase assembly.

-

Reductive Amination: Dissolve glycine tert-butyl ester hydrochloride (1.0 eq) and 2-methylbenzaldehyde (1.1 eq) in anhydrous methanol.

-

Imine Formation: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt. Stir for 2 hours at room temperature to allow complete imine formation.

-

Reduction: Cool the reaction to 0°C. Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.

-

Boc-Protection (Tandem Step): Without isolating the secondary amine, add Di-tert-butyl dicarbonate (

) (1.5 eq) and triethylamine (2.0 eq) directly to the reaction mixture. Stir for an additional 6 hours. -

Workup & Hydrolysis: Evaporate the methanol. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over

, and concentrate. Cleave the tert-butyl ester using 50% TFA in DCM for 2 hours to yield the free acid: N-Boc-2-methylbenzyl-glycine . -

Validation: Verify via LC-MS (

expected: 280.15) and

Protocol B: Solid-Phase Coupling of the Sterically Hindered Monomer

Objective: Incorporate the monomer into a growing peptide/peptoid chain on resin.

-

Resin Preparation: Swell Rink Amide MBHA resin (loading ~0.6 mmol/g) in DMF for 30 minutes.

-

Deprotection: If extending from an Fmoc-protected amino acid, treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

-

Activation (Critical Step): Due to the steric bulk of the 2-methylbenzyl group, standard DIC/HOBt is insufficient. In a separate vial, dissolve N-Boc-2-methylbenzyl-glycine (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq). Pre-activate for exactly 2 minutes (do not exceed, to prevent guanidinylation of the resin).

-

Coupling: Add the activated monomer solution to the resin. Agitate at room temperature for 2 hours.

-

Validation (Kaiser Test): Perform a Kaiser test. If a slight blue color persists (indicating unreacted primary amines), perform a second coupling using DIC/Oxyma Pure (3.0 eq each) at 60°C for 1 hour using a microwave synthesizer.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptoid from the resin and removes the N-Boc protecting group, yielding the secondary amine ready for post-synthetic modification or final purification.

Conformational landscape: The ortho-methyl group creates a steric clash, shifting equilibrium toward the cis-amide.

Conclusion

The transition from simple N-alkyl groups to sterically demanding, conformationally restrictive side chains like the 2-methylbenzyl group marks the evolution of peptoids from flexible polymers to highly structured foldamers. While the submonomer method remains the workhorse of peptoid chemistry, the integration of pre-formed N-Boc-2-methylbenzyl-glycine is a non-negotiable requirement for maintaining high synthetic yields and sequence fidelity when dealing with ortho-substituted aromatics. By adopting orthogonal N-Boc protection strategies and utilizing high-efficiency coupling reagents (HATU/Oxyma), researchers can reliably access complex, proteolytically stable peptidomimetics for next-generation therapeutics.

References

-

Zuckermann, R. N., et al. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 1992.

-

Kirshenbaum, K., et al. "Designing polymers that mimic biomolecules." Current Opinion in Structural Biology, 1999.

-

Cobb, S. L., et al. "An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity." RSC Advances / PMC, 2016.

Solubility of N-Boc-2-methylbenzyl-glycine in common organic solvents.

An In-depth Technical Guide to the Solubility of N-Boc-2-methylbenzyl-glycine in Common Organic Solvents

Abstract

N-Boc-2-methylbenzyl-glycine is a sterically hindered, protected amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics in drug discovery. Its solubility profile in organic solvents is a fundamental parameter that dictates the efficiency of synthetic coupling reactions, purification strategies, and overall process scalability. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive public quantitative data, this document leverages physicochemical principles and comparative analysis with structural analogues to predict its solubility behavior. Furthermore, it furnishes a robust, step-by-step experimental protocol for researchers to empirically determine solubility, ensuring reliable and reproducible results. This guide is intended for chemists, researchers, and process development scientists who require a deep, practical understanding of this key physical property.

Introduction to N-Boc-2-methylbenzyl-glycine

N-Boc-2-methylbenzyl-glycine is a non-proteinogenic amino acid building block. Its structure is characterized by three key features: a glycine backbone, a tert-butoxycarbonyl (Boc) protecting group on the primary amine, and a 2-methylbenzyl group also attached to the nitrogen, creating a tertiary amine.

-

Boc Protecting Group: This acid-labile group prevents the amine from participating in unwanted side reactions during peptide synthesis, allowing for controlled, sequential amide bond formation.[] Its bulky, nonpolar nature significantly influences the molecule's overall solubility.

-

Glycine Backbone: Provides the core amino acid structure.

-

N-(2-methylbenzyl) Group: This bulky, hydrophobic substituent provides steric hindrance around the nitrogen atom and contributes significantly to the molecule's nonpolar character. This group is often incorporated into peptide structures to enforce specific conformations or to enhance resistance to enzymatic degradation.

Understanding the solubility of this compound is paramount. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and challenging purifications. Conversely, a well-understood solubility profile enables rational solvent selection for high-concentration reaction conditions, efficient chromatographic purification, and effective crystallization procedures.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is the guiding tenet: polar molecules dissolve in polar solvents, and nonpolar molecules dissolve in nonpolar solvents.

Structural and Polarity Analysis

N-Boc-2-methylbenzyl-glycine possesses both polar and nonpolar characteristics:

-

Polar Feature: The single carboxylic acid (-COOH) group is the primary polar, hydrophilic center, capable of acting as a hydrogen bond donor and acceptor.

-

Nonpolar Features: The large, greasy tert-butyl group of the Boc protector and the aromatic 2-methylbenzyl group dominate the molecule's surface area, rendering it predominantly hydrophobic.

This amphiphilic nature suggests that the molecule will require solvents that can effectively solvate both its nonpolar bulk and its polar carboxylic acid moiety. Compared to a simple analogue like N-Boc-glycine, which has a melting point of 86-92°C, the addition of the large benzyl group significantly increases its nonpolar character.[2]

Predicted Solubility in Common Organic Solvents

While specific quantitative data for N-Boc-2-methylbenzyl-glycine is not publicly available, we can predict its behavior based on its structure and data from similar compounds, such as N-Boc-N-benzyl-glycine, which is noted to be soluble in solvents like dichloromethane and ethanol.[3] The table below provides a qualitative prediction of solubility at room temperature (approx. 20-25°C).

| Solvent | Polarity Class | Predicted Solubility | Rationale |

| Hexane / Heptane | Nonpolar | Low / Insoluble | Cannot effectively solvate the polar carboxylic acid group. |

| Toluene | Nonpolar (Aromatic) | Low to Medium | The aromatic ring can interact favorably with the benzyl group, but solvation of the carboxylic acid is weak. |

| Dichloromethane (DCM) | Polar Aprotic | High | Excellent balance of polarity to solvate the carboxylic acid and nonpolar character to dissolve the rest of the molecule. A common solvent for peptide coupling reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to DCM, its ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, while its cyclic structure solvates the nonpolar groups. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Medium to High | A good general-purpose solvent. Its ester functionality provides moderate polarity. Often used in recrystallization with hexanes as an anti-solvent.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Polar enough to interact with the carboxylic acid, but may be less effective at solvating the large nonpolar groups than DCM or THF. |

| Acetone | Polar Aprotic | Medium to High | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Isopropanol (IPA) | Polar Protic | Medium | The alcohol can hydrogen bond with the carboxylic acid, but its shorter alkyl chain makes it less effective for large nonpolar groups than methanol or ethanol. |

| Ethanol (EtOH) | Polar Protic | Medium | Provides strong hydrogen bonding but may be less effective than more polar aprotic solvents at dissolving the entire molecule at high concentrations. |

| Methanol (MeOH) | Polar Protic | Low to Medium | The most polar of the simple alcohols; its polarity may be too high to effectively solvate the dominant nonpolar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A powerful, highly polar aprotic solvent known for its excellent solvating properties for protected amino acids used in solid-phase peptide synthesis (SPPS).[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong solvent capable of dissolving many poorly soluble compounds. Should be used judiciously as it can be difficult to remove. |

| Water | Polar Protic | Insoluble | The large, nonpolar surface area of the molecule makes it overwhelmingly hydrophobic. |

Experimental Protocol for Solubility Determination

Given the predictive nature of the data, empirical determination is essential for accurate process development. The following protocol outlines a robust gravimetric method for determining the solubility of N-Boc-2-methylbenzyl-glycine.

Principle

A supersaturated slurry of the compound is prepared in the test solvent and agitated at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated, and a known volume of the clear, saturated supernatant is evaporated to dryness. The mass of the resulting solid residue allows for the direct calculation of solubility in units such as mg/mL or g/L.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Step-by-Step Methodology

-

Preparation:

-

Tare a clean, dry 4 mL glass vial on an analytical balance.

-

Add approximately 50-100 mg of N-Boc-2-methylbenzyl-glycine to the vial and record the exact mass.

-

Using a calibrated pipette, add 1.0 mL of the desired organic solvent. The amount of solid should be in clear excess (i.e., not all of it dissolves immediately).

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial on a shaker or stirring plate in a temperature-controlled environment (e.g., 25°C).

-

Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium. For crystalline compounds, 48-72 hours may be necessary.

-

-

Separation:

-

Remove the vial from the shaker and allow the excess solid to settle for 30 minutes.

-

Carefully draw the supernatant (the clear liquid portion) into a syringe fitted with a 0.22 µm PTFE syringe filter to remove any undissolved particulates.

-

-

Quantification:

-

Tare a second clean, dry vial on an analytical balance and record its mass (M_vial).

-

Precisely transfer a known volume of the clear, filtered supernatant (e.g., 0.500 mL, V_supernatant) into this tared vial.

-

Place the vial in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely. Ensure the residue is fully dry.

-

Once dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry residue and record the final mass (M_final).

-

-

Calculation:

-

Calculate the mass of the dissolved solid (M_residue) = M_final - M_vial.

-

Calculate the solubility: Solubility (mg/mL) = M_residue (mg) / V_supernatant (mL)

-

Practical Implications in Research and Development

A thorough understanding of solubility directly impacts laboratory and manufacturing success.

-

Reaction Solvent Selection: For a coupling reaction, a solvent with high solubility (e.g., DCM, THF, DMF) is chosen to ensure all reactants remain in the solution phase, maximizing reaction kinetics and yield.

-

Purification by Crystallization: The ideal recrystallization solvent system involves a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A common technique involves dissolving the crude product in a "good" solvent (like Ethyl Acetate) and slowly adding a miscible "anti-solvent" (like Hexanes) until the solution becomes turbid, inducing crystallization of the pure compound.[4]

-

Chromatographic Purification: Solubility dictates the choice and concentration of the sample solution to be loaded onto a chromatography column. The mobile phase is selected to ensure the compound remains dissolved throughout the separation process.

Conclusion

N-Boc-2-methylbenzyl-glycine is a predominantly nonpolar, hydrophobic molecule with a single polar carboxylic acid group. This structure dictates its high solubility in polar aprotic solvents like DCM, THF, and DMF, and limited solubility in nonpolar alkanes and highly polar protic solvents like water. While these predictions provide a strong foundation for initial process design, the provided gravimetric protocol is essential for obtaining the precise, quantitative data required for robust and scalable chemical synthesis. This empirical data is the cornerstone of efficient reaction design, effective purification strategies, and the successful application of this valuable building block in drug development.

References

-

MSDS. Safety Data Sheet. Available from: [Link]

-

ChemBK. N-Boc-N-benzyl-glycine. (2024-04-09). Available from: [Link]

-

Cheméo. Chemical Properties of N-(tert-Butoxycarbonyl)glycine, methyl ester. Available from: [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

ResearchGate. Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Available from: [Link]

-

Semantic Scholar. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021-11-11). Available from: [Link]

-

GenScript. Peptide Solubility Guidelines. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

ResearchGate. Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Available from: [Link]

-

Carolina Biological Supply Company. Safety Data Sheet Glycine. (2018-08-21). Available from: [Link]

-

Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Available from: [Link]

Sources

Technical Deep Dive: The N-Boc Protecting Group in Amino Acid Chemistry

Executive Summary & Strategic Utility

In the landscape of peptide synthesis and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of orthogonal protection strategies.[1] While 9-fluorenylmethoxycarbonyl (Fmoc) chemistry has gained dominance in routine solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, Boc chemistry offers indispensable advantages for specific applications:

-

Solubility & Aggregation: The protonated amine generated during Boc deprotection (TFA treatment) disrupts inter-chain hydrogen bonding, often solving "difficult sequence" aggregation problems that plague Fmoc synthesis.

-

Base Stability: Boc is completely stable against basic conditions, making it the protection group of choice when synthesizing molecules requiring harsh basic modifications (e.g., alkylation, nucleophilic substitution) elsewhere on the scaffold.

-

Crystallinity: N-Boc amino acids often crystallize readily, facilitating purification in large-scale solution-phase manufacturing.

This guide moves beyond standard textbook definitions to provide a causality-driven operational framework for researchers.

Mechanistic Foundations

The Protection Mechanism

The introduction of the Boc group typically utilizes di-tert-butyl dicarbonate (

-

Causality: The reaction is driven by entropy. The breakdown of the leaving group (tert-butyl carbonate) generates gaseous

and tert-butanol.[4][5] This irreversible gas evolution drives the equilibrium forward, often eliminating the need for strong activation. -

Base Selection: While the reaction can proceed without base, adding a base (TEA, NaOH, or DMAP) neutralizes the generated protons (if using Boc-Cl) or accelerates the nucleophilic attack by deprotonating the amine.

The Deprotection Mechanism (Acidolysis)

Boc removal is an acid-catalyzed elimination (

-

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (TFA or HCl).

-

Fragmentation: The protonated intermediate collapses, releasing the tert-butyl cation (

) and a carbamic acid. -

Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine salt and

.

Critical Risk: The generated

Visualization: Logical Workflows

Diagram 1: The Boc-SPPS Cycle & Scavenging Logic

This diagram illustrates the cyclic nature of Boc synthesis and the critical "fork in the road" where scavengers must intercept the reactive cation.

Caption: The operational lifecycle of N-Boc protection, highlighting the critical divergence point where scavenger failure leads to irreversible side reactions.

Operational Protocols

Protocol A: Efficient N-Boc Protection (Solution Phase)

Objective: Protect a primary amine while minimizing racemization and di-protection.

| Parameter | Specification | Rationale (Causality) |

| Reagent | Slight excess ensures completion; | |

| Solvent | THF/Water or Dioxane/Water (1:1) | Water solubility is needed for amino acids (zwitterions); organic solvent dissolves |

| Base | NaOH (1M) or TEA | Maintains pH > 9. Amino group must be unprotonated to act as a nucleophile. |

Step-by-Step:

-

Dissolution: Dissolve amino acid (10 mmol) in 10 mL 1N NaOH and 10 mL THF.

-

Addition: Cool to 0°C (ice bath). Add

(11 mmol) dropwise.-

Why Cool? Controls the exotherm and suppresses oligomerization side reactions.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (ninhydrin stain will disappear).

-

Work-up (Critical):

-

Validation: NMR should show a singlet ~1.4 ppm (9H) for the tert-butyl group.

Protocol B: "High-Fidelity" Deprotection (TFA Cocktail)

Objective: Remove Boc group without alkylating sensitive residues (Trp, Met).

The "Cocktail K" Standard:

-

TFA: 82.5% (Acid source)

-

Phenol: 5% (Traps Tyr alkylation)

-

Water: 5% (Hydrolyzes t-butyl esters)

-

Thioanisole: 5% (Protects Met/Cys)

-

EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp protection)

Step-by-Step:

-

Preparation: Pre-mix the scavengers into the TFA. Do not add TFA directly to dry peptide without scavengers if sensitive residues are present.

-

Reaction: Add the cocktail to the resin/compound (approx 10 mL per gram of resin).

-

Time: Shake at RT for 2–3 hours.

-

Note: Reaction is diffusion-controlled in SPPS.

-

-

Precipitation: Filter resin (if SPPS) and drop filtrate into cold diethyl ether (-20°C).

-

Result: Peptide precipitates; scavengers and t-butyl adducts remain in the ether layer.

-

-

Wash: Centrifuge, decant ether, and repeat wash 3x.

Critical Analysis: Troubleshooting & Side Reactions

The Cation Scavenging Problem

The tert-butyl cation is an indiscriminate electrophile.

-

Tryptophan: Alkylation at the indole ring (N-in or C-2) is common. Solution: Use EDT or TIS (Triisopropylsilane).

-

Methionine: Alkylation of the sulfur creates sulfonium salts. Solution: Thioanisole acts as a reversible trap; it can be de-alkylated later if necessary, but prevention is better.

Orthogonality Matrix (Boc vs. Fmoc)

| Feature | Boc Chemistry | Fmoc Chemistry |

| Deprotection | Acid (TFA) | Base (Piperidine) |

| Cleavage from Resin | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) |

| Side Chain Stability | Benzyl (Bzl) groups stable to TFA | t-Butyl (tBu) groups stable to Piperidine |

| Aggregation | Low (Protonated N-terminus repels chains) | High (Neutral N-terminus promotes H-bonds) |

| Cost | Reagents generally cheaper | Reagents more expensive |

| Safety | High Hazard (Requires HF lines) | Moderate Hazard (Standard fume hood) |

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

NIH / PubMed Central. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. total-synthesis.com [total-synthesis.com]

Navigating the Synthesis and Handling of N-Boc-2-methylbenzyl-glycine: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the precise and safe handling of protected amino acid derivatives is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for N-Boc-2-methylbenzyl-glycine, a sterically hindered building block with increasing relevance in the synthesis of complex peptides and peptidomimetics. As a senior application scientist, my aim is to blend established safety protocols with practical, field-tested insights to ensure both the integrity of your research and the safety of your laboratory personnel.

Understanding the Compound: A Structural and Reactivity Perspective

N-Boc-2-methylbenzyl-glycine belongs to the family of N-protected amino acids, which are fundamental components in solid-phase and solution-phase peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this chemistry, temporarily masking the nucleophilicity of the alpha-amino group to allow for controlled, sequential peptide bond formation.[2][3]

The key structural features of N-Boc-2-methylbenzyl-glycine are:

-

The Boc Group: This acid-labile protecting group is stable under a range of basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[4][5] This cleavage generates a reactive tert-butyl cation, which necessitates the use of scavengers in deprotection cocktails to prevent unwanted side reactions with sensitive amino acid residues.[6]

-

The 2-Methylbenzyl Group: This bulky, lipophilic group attached to the glycine nitrogen introduces significant steric hindrance. This feature can be advantageous for creating specific peptide conformations but also presents challenges during coupling reactions, potentially requiring longer reaction times or more potent coupling reagents.[7] Its presence also influences the overall solubility and handling characteristics of the molecule.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Primary Anticipated Hazards:

-

Eye Irritation/Damage: Similar to many N-Boc protected amino acids, this compound is expected to cause serious eye irritation or damage upon direct contact.[10]

-

Skin Irritation: Prolonged or repeated skin contact may cause irritation.[11]

-

Respiratory Tract Irritation: Inhalation of the dust or powder may cause respiratory irritation.[11]

A thorough risk assessment should be conducted before any handling of this compound. The following diagram illustrates a logical workflow for this process.

Caption: A streamlined workflow for assessing and mitigating risks associated with handling N-Boc-2-methylbenzyl-glycine.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling N-Boc-2-methylbenzyl-glycine and other chemical reagents.[12][13] The following table outlines the recommended PPE.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities.[13] | Protects against accidental splashes and airborne particles, preventing serious eye injury.[12] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[14] | Prevents direct skin contact and potential irritation or absorption. |

| Body Protection | A flame-resistant laboratory coat. | Protects street clothing and underlying skin from spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or with large quantities of powder. | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation. |

Safe Handling and Storage: Maintaining Compound Integrity and a Safe Environment

Proper handling and storage protocols are crucial for both user safety and maintaining the chemical integrity of N-Boc-2-methylbenzyl-glycine.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[15]

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.

-

Inert Atmosphere: While N-Boc-2-methylbenzyl-glycine is not pyrophoric, the Boc protecting group can be sensitive to moisture over long periods, especially in the presence of acidic or basic contaminants. For long-term storage and in reactions sensitive to water, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[16][17]

-

Grounding: When transferring large quantities of the powdered solid, take precautions against static discharge.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3] Refrigeration is often recommended for long-term storage to minimize potential degradation.[18]

The following diagram outlines the key considerations for the handling and storage of N-Boc-2-methylbenzyl-glycine.

Caption: A summary of the essential handling and storage practices for N-Boc-2-methylbenzyl-glycine.

Experimental Protocol: A Practical Application

To illustrate the practical handling of N-Boc-2-methylbenzyl-glycine, the following is a representative protocol for its use in a peptide coupling reaction. This protocol is for illustrative purposes and should be adapted based on the specific requirements of your synthesis.

Materials

-

N-Boc-2-methylbenzyl-glycine

-

Amino acid or peptide with a free amino group (on solid support or in solution)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere, dissolve N-Boc-2-methylbenzyl-glycine (1.2 equivalents) and the coupling reagent (1.2 equivalents) in the anhydrous solvent in an oven-dried round-bottom flask.

-

Activation: Stir the solution at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Coupling: To a separate flask containing the amino acid or peptide (1.0 equivalent) and the base (2.4 equivalents) in the anhydrous solvent, add the activated N-Boc-2-methylbenzyl-glycine solution dropwise via syringe.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., ninhydrin test for solid-phase synthesis, TLC or LC-MS for solution-phase). Due to the steric hindrance of the 2-methylbenzyl group, the reaction may require an extended time (2-24 hours).

-

Work-up and Purification: Once the reaction is complete, follow standard work-up procedures to quench the reaction and remove excess reagents. Purify the resulting protected peptide using an appropriate chromatographic technique.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.[19][20]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[20] If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: Environmental Responsibility

All waste containing N-Boc-2-methylbenzyl-glycine should be considered hazardous chemical waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinses, in a labeled, sealed container compatible with the solvents used.

-

Disposal: Dispose of all waste through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[15] Do not dispose of down the drain or in the regular trash.

Conclusion

N-Boc-2-methylbenzyl-glycine is a valuable tool in the arsenal of the peptide chemist. By understanding its chemical properties and potential hazards, and by implementing robust safety and handling protocols, researchers can confidently and safely incorporate this building block into their synthetic strategies. A commitment to scientific integrity and a culture of safety are the cornerstones of successful and responsible research.

References

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

-

Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

AAPPTec. (n.d.). aapptec, LLC. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 8. N-Boc-glycine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. pragmetis.com [pragmetis.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mit.edu [web.mit.edu]

- 13. rsc.org [rsc.org]

- 14. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. isotope.com [isotope.com]

- 19. ehs.umich.edu [ehs.umich.edu]

- 20. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N-Alkylated N-Boc-Glycine Derivatives as Versatile Building Blocks for Unnatural Amino Acid Synthesis

Abstract

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl (Boc)-protected N-alkylated glycine derivatives, with a focus on N-Boc-2-methylbenzyl-glycine as a representative example. These compounds are powerful and versatile building blocks for the synthesis of unnatural amino acids (UAAs) and their subsequent incorporation into peptides and peptidomimetics. We present detailed, field-proven protocols for the synthesis of these building blocks via multiple routes, their integration into peptide chains using solid-phase peptide synthesis (SPPS), and strategies for post-synthetic modification. The causality behind experimental choices, troubleshooting, and key optimization parameters are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-Alkylated Glycine Scaffolds

The incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics is a cornerstone of modern drug discovery and protein engineering.[] UAAs can confer enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities.[2] Among the diverse classes of UAAs, N-alkylated amino acids are particularly valuable. The substitution on the backbone nitrogen atom introduces a key conformational constraint, removing the hydrogen bond donor capability and altering the local peptide structure. This modification often leads to significantly improved membrane permeability and resistance to enzymatic degradation.[2][3]

N-Boc-protected N-alkylated glycine derivatives serve as an ideal platform for generating this class of UAA. The scaffold is strategically designed:

-

The Glycine Backbone: As the simplest amino acid, glycine is achiral, preventing epimerization during activation and coupling steps.[4]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group, stable to a wide range of reaction conditions but easily removed with moderate acids like trifluoroacetic acid (TFA).[5] This makes it orthogonal to many other protecting groups, such as Fmoc and Cbz, enabling complex synthetic strategies.[5][6]

-

The N-Alkyl Group: This position is the primary source of molecular diversity. By varying the alkyl substituent (e.g., methyl, benzyl, or more complex functionalized moieties), a wide array of side-chain functionalities can be introduced to probe structure-activity relationships.

This guide uses N-Boc-2-methylbenzyl-glycine as a working example to illustrate the synthesis and application of this versatile class of building blocks.

Core Synthetic Strategies & Workflow

The synthesis of N-Boc-N-alkyl-glycine building blocks can be approached from two primary directions, each with distinct advantages depending on the availability of starting materials and the nature of the desired alkyl group. The overall strategy is to first construct the N-alkylated glycine core and then protect the secondary amine with a Boc group to render it suitable for peptide synthesis.

Sources

Applications of N-Boc-2-methylbenzyl-glycine in medicinal chemistry and drug discovery.

An in-depth technical guide to the application of N-Boc-2-methylbenzyl-glycine (CAS: 1181717-15-6) in the design of advanced peptidomimetics and the engineering of sequence-defined oligomers.

Executive Overview: The Role of N-Boc-2-methylbenzyl-glycine

In the landscape of modern drug discovery, overcoming the pharmacokinetic liabilities of natural peptides—namely, poor membrane permeability and rapid proteolytic degradation—is a primary objective. N-Boc-2-methylbenzyl-glycine is a highly specialized, pre-protected N-substituted glycine (peptoid) monomer. By shifting the side chain from the

While homopolymeric peptoids are typically synthesized via the submonomer method (using bromoacetic acid and primary amines)[2], the incorporation of sterically hindered, ortho-substituted aromatic amines like 2-methylbenzylamine often leads to incomplete nucleophilic displacement and truncated sequences[3]. Utilizing the pre-formed N-Boc-2-methylbenzyl-glycine monomer circumvents these synthetic bottlenecks, enabling seamless integration into complex peptidomimetics via standard Boc-based solid-phase peptide synthesis (Boc-SPPS)[4].

Molecular Rationale & Mechanistic Insights

Conformational Rigidification and the PPI Helix

The thermodynamic penalty of folding is a major hurdle in peptide drug design. N-alkylation removes the amide proton, eliminating a critical hydrogen bond donor and fundamentally altering the backbone's Ramachandran space. The incorporation of the bulky 2-methylbenzyl side chain restricts the backbone dihedral angles, strongly favoring a cis-amide bond geometry[5].

-

Causality: The ortho-methyl group on the benzyl ring creates a steric clash that restricts rotation around the N-C(benzyl) bond. This rigidification pre-organizes the oligomer into a polyproline type I (PPI) helical fold, minimizing the entropic penalty upon binding to shallow protein-protein interaction (PPI) interfaces[5].

Hydrophobic Core Packing in Nanostructures

Beyond small-molecule therapeutics, peptoids are utilized to construct highly ordered 2D nanomaterials (peptoid nanosheets). The 2-methylbenzyl moiety provides precise hydrophobic interactions (

Protease Evasion Mechanism

Because endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved to recognize the specific stereoelectronic profile of the natural

Pathway demonstrating how N-alkylation evades protease recognition to achieve sustained target binding.

Synthesis Architecture: Experimental Protocols

The following protocol details the incorporation of N-Boc-2-methylbenzyl-glycine into a growing peptide chain using Boc-SPPS.

Critical Causality Note: Coupling an incoming amino acid onto the secondary amine of a resin-bound N-alkylglycine is thermodynamically uphill due to severe steric hindrance. Standard carbodiimide chemistry (DIC/HOBt) will fail. The protocol mandates the use of highly reactive uronium/aminium salts (e.g., HATU) combined with HOAt, often requiring microwave assistance[4].

Protocol: Solid-Phase Synthesis of a Peptide-Peptoid Hybrid

Reagents: MBHA resin (0.5 mmol/g loading), N-Boc-2-methylbenzyl-glycine, HATU, HOAt, N,N-Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Step 1: Resin Swelling and Deprotection

-

Swell 1.0 g of MBHA resin in DCM for 30 minutes in a fritted reaction vessel.

-

Treat the resin with 50% TFA in DCM (v/v) for 1 × 5 min, then 1 × 20 min to remove the initial Boc group.

-

Wash thoroughly: DCM (3 × 1 min), DMF (3 × 1 min).

Step 2: Monomer Coupling (Incorporating the Peptoid Residue)

-

Dissolve 3.0 equivalents (1.5 mmol) of N-Boc-2-methylbenzyl-glycine and 3.0 eq of HATU in a minimal volume of DMF.

-

Add 6.0 eq of DIEA to the solution. Stir for 1 minute to allow pre-activation.

-

Add the activated mixture to the resin. Agitate at room temperature for 2 hours (or microwave at 75°C for 10 minutes)[4].

-

Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Step 3: In-Process Analytical Validation (Self-Validating System)

-

Why not the Kaiser Test? The standard ninhydrin-based Kaiser test yields false negatives for secondary amines.

-

Action: Perform a Chloranil Test . A few beads are transferred to a test tube, mixed with 2% acetaldehyde in DMF and 2% chloranil in DMF. A blue/green bead indicates unreacted secondary amine (incomplete coupling). If positive, repeat Step 2.

Step 4: Subsequent Elongation (The Steric Bottleneck)

-

Deprotect the newly coupled N-Boc-2-methylbenzyl-glycine using 50% TFA/DCM (as in Step 1).

-

To couple the next amino acid onto this sterically hindered secondary amine, utilize a double-coupling strategy: 4.0 eq Amino Acid, 4.0 eq HATU, 4.0 eq HOAt, 8.0 eq DIEA in DMF. Agitate for 4 hours.

Step 5: Global Cleavage

-

Cleave the final hybrid from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (scavenger) at 0°C for 1 hour.

-

Precipitate the crude product in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow for the solid-phase synthesis of peptidomimetics using the pre-formed monomer approach.

Pharmacological Profiling

The strategic replacement of a natural amino acid with N-Boc-2-methylbenzyl-glycine fundamentally upgrades the molecular profile of the therapeutic lead. The table below summarizes the quantitative and qualitative shifts observed when engineering these hybrids.

| Property | Natural Peptide (e.g., Phenylalanine) | Peptoid Hybrid (N-2-methylbenzyl-glycine) | Pharmacological Impact |

| Serum Half-Life ( | < 15 minutes | > 24 hours | Enables systemic administration without continuous infusion[1]. |

| Amide Bond Geometry | > 99% Trans | High Cis Propensity | Pre-organizes backbone for PPI targeting[5]. |

| H-Bond Donors | 1 per residue | 0 per substituted residue | Increases lipophilicity and passive membrane permeability. |

| Synthetic Yield (Submonomer) | N/A | Low (Steric hindrance) | Necessitates the use of the pre-formed Boc-monomer strategy[7]. |

| Protease Susceptibility | High (Trypsin/Chymotrypsin) | Zero | Complete evasion of enzymatic degradation pathways. |

References

1.[2] Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship (University of California). 8

2.[1] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (

Sources

- 1. mdpi.com [mdpi.com]

- 2. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

Step-by-step guide for the deprotection of the N-Boc group from 2-methylbenzyl-glycine.

Application Note: Optimized Protocol for N-Boc Deprotection of 2-Methylbenzyl-Glycine

Introduction & Scope

This application note provides a definitive guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-N-(2-methylbenzyl)glycine .

While Boc deprotection is a routine transformation, this specific substrate presents a unique chemoselective challenge: the preservation of the 2-methylbenzyl (2-MeBn) group. Unlike simple alkyl amines, the benzyl moiety is susceptible to cleavage under catalytic hydrogenation (Pd/C, H₂). Therefore, acidolysis is the mandatory deprotection strategy. Furthermore, the electron-rich nature of the 2-methylbenzyl aromatic ring theoretically increases the risk of electrophilic aromatic substitution (EAS) by the generated tert-butyl cations.

This guide outlines two validated protocols—Method A (TFA/DCM) and Method B (HCl/Dioxane) —designed to maximize yield (>95%) while suppressing side reactions.

Mechanistic Principles

The deprotection proceeds via an acid-catalyzed elimination mechanism (E1). The reaction is driven by the entropy gained from the release of gaseous isobutylene and carbon dioxide.

Critical Insight: The tert-butyl cation generated is a potent electrophile.[1] In the absence of "scavengers," this cation may re-attach to the nucleophilic 2-methylbenzyl ring (Friedel-Crafts alkylation). While the protonated amine exerts an electron-withdrawing effect that deactivates the ring, the presence of the 2-methyl group (electron-donating) counteracts this. Therefore, the addition of water or triisopropylsilane (TIPS) is recommended for high-purity applications.

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage.

Experimental Strategy Selection

Select the method based on your downstream application requirements:

| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |

| Reagent | Trifluoroacetic Acid (20-50% v/v) | 4M HCl in Dioxane |

| Product Form | Trifluoroacetate salt (TFA salt) | Hydrochloride salt (HCl salt) |

| Solubility | High in organic solvents; hygroscopic.[2] | Often crystalline; lower organic solubility. |

| Reaction Rate | Very Fast (30 - 60 min) | Moderate (1 - 3 hours) |

| Suitability | General synthesis, HPLC purification. | Biological assays (HCl is more physiological). |

Detailed Protocols

Method A: Trifluoroacetic Acid (TFA) Deprotection

Best for: Rapid synthesis and when subsequent HPLC purification is planned.

Reagents:

-

Substrate: N-Boc-N-(2-methylbenzyl)glycine

-

Solvent: Dichloromethane (DCM), Anhydrous[1]

-

Scavenger (Optional): Triisopropylsilane (TIPS) or H₂O[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of N-Boc-N-(2-methylbenzyl)glycine in 5 mL of DCM (0.2 M concentration) in a round-bottom flask.

-

Scavenger Addition: Add 2.5% v/v water (or TIPS) to the solution. This acts as a "cation sink" to trap tert-butyl groups.[1]

-

Acidification: Cool the solution to 0°C (ice bath). Add 5 mL of TFA dropwise.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 60 minutes.

-

Monitoring: Check completion by TLC (stain with Ninhydrin) or LCMS. The mass should shift by -100 Da (loss of Boc).

-

Workup (The "Ether Crash"):

-

Concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and most TFA.

-

Crucial Step: Add 20 mL of cold Diethyl Ether (Et₂O) or MTBE to the oily residue. Triturate (scratch the flask side) to induce precipitation.

-

Wash the solid 2x with cold ether to remove residual TFA and organic impurities.[9]

-

-

Drying: Dry under high vacuum to yield the N-(2-methylbenzyl)glycine • TFA salt.[1][5][9][10]

Method B: HCl in Dioxane Deprotection

Best for: Generating stable, crystalline solids for storage or biological use.[2]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of substrate in a minimal amount of dry Dioxane or Ethyl Acetate (approx. 2 mL).

-

Acidification: Add 5 mL of 4M HCl in Dioxane (20 equiv).

-

Reaction: Stir at RT for 1–2 hours.

-

Observation: The product often precipitates directly from the reaction mixture as a white solid during this time.

-

-

Workup:

-

If solid has formed: Filter directly and wash with cold ether.

-

If no solid: Concentrate in vacuo, then triturate with cold ether as in Method A.

-

-

Yield: Typically quantitative conversion to the HCl salt.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following data points.

| Technique | Expected Result | Interpretation |

| ¹H NMR | Disappearance of singlet at ~1.4 ppm (9H). | Confirms loss of Boc group.[11] |

| ¹H NMR | Retention of singlet at ~2.3 ppm (3H). | Confirms stability of 2-Methyl group. |

| ¹H NMR | Retention of aromatic signals (4H). | Confirms no ring degradation. |

| LCMS | Mass shift: [M+H]⁺ = Target Mass. | Loss of 100.1 Da from starting material. |

Workflow Visualization

Figure 2: Purification workflow via ether precipitation (The "Crash" Method).

Troubleshooting & Optimization

-

Issue: Oily Product.

-

Cause: Residual TFA prevents crystallization.

-

Solution: Re-dissolve in a small amount of DCM and re-precipitate with excess cold ether. Repeat 2-3 times. Alternatively, azeotrope with Toluene to remove trace TFA.

-

-

Issue: Incomplete Reaction.

-

Cause: Steric hindrance from the 2-methylbenzyl group (rare).

-

Solution: Increase TFA concentration to 50% or warm slightly to 35°C (monitor closely).

-

-

Issue: "Pink" or "Dark" Coloration.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[12] (Standard reference for N-Boc cleavage conditions).

-

Sigma-Aldrich. (n.d.). Protocol for N-Boc Deprotection.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism and Examples.

-

BenchChem. (2025).[1][4] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 17136-36-6: N-Benzylglycine | CymitQuimica [cymitquimica.com]

- 3. mcours.net [mcours.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Incorporating N-Boc-2-methylbenzyl-glycine into Peptide Libraries

Here is a detailed Application Note and Protocol guide for incorporating N-Boc-2-methylbenzyl-glycine into peptide libraries.

Executive Summary

N-Boc-2-methylbenzyl-glycine (also known as N-Boc-N-(2-methylbenzyl)glycine) is a sterically hindered peptoid monomer (N-substituted glycine).[1] Incorporating this unit into peptide libraries introduces N-alkylated backbone modifications that can enhance proteolytic stability, improve cell permeability, and restrict conformational flexibility.

However, the 2-methylbenzyl side chain creates significant steric hindrance at the nitrogen atom. While coupling this monomer to a growing chain is straightforward, coupling the subsequent amino acid onto the resulting secondary amine is a known synthetic bottleneck. This guide provides optimized protocols using Boc-SPPS (Solid Phase Peptide Synthesis) to overcome these steric barriers and ensure high-fidelity library generation.

Chemical Background & Strategic Utility

Molecule Profile

-

Common Name: N-Boc-N-(2-methylbenzyl)glycine

-

Structure: A glycine backbone where the alpha-amino nitrogen is substituted with a 2-methylbenzyl group and protected with a tert-butyloxycarbonyl (Boc) group.[2][3]

-

Classification: Peptoid Monomer (N-substituted glycine).[1][4][5][6]

-

Key Feature: The ortho-methyl group on the benzyl ring adds bulk proximal to the reaction center, significantly reducing nucleophilicity of the amine after deprotection.

Why Incorporate This Monomer?

-

Proteolytic Resistance: The N-substitution prevents amide bond cleavage by standard proteases (e.g., chymotrypsin), extending plasma half-life.

-

Conformational Constraint: N-alkylation eliminates the amide hydrogen, preventing H-bond donation and favoring cis-amide bond conformers (cis/trans equilibrium), which can induce turn structures in the peptide backbone.

-

Library Diversity: Introduces hydrophobic bulk without using standard aromatic amino acids (Phe/Trp), altering the pharmacokinetic profile (LogP).

Synthesis Strategy: Boc-SPPS

Crucial Compatibility Note: This monomer carries an N-Boc protecting group. It is designed for Boc-SPPS (using TFA for deprotection and HF/TFMSA for cleavage). It is generally incompatible with standard Fmoc-SPPS because the TFA required to remove the Boc group during chain elongation would prematurely cleave the peptide from acid-labile linkers (e.g., Rink Amide, Wang).

Resin Selection

-

Recommended: MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resins.

-

Reasoning: These resins are stable to the repetitive TFA treatments required for Boc removal but cleavable by HF/TFMSA.

The "Difficult Coupling" Bottleneck

The synthesis cycle involves two distinct coupling events regarding this monomer:

-

Coupling the Monomer (Easy): The carboxyl group of N-Boc-2-methylbenzyl-glycine is primary and unhindered. Standard DIC/HOBt activation works well.

-

Elongation / Acylation (Hard): After removing the Boc group, you are left with a secondary amine that is shielded by the bulky 2-methylbenzyl group. Standard coupling reagents (DIC) often fail here, leading to deletion sequences. High-efficiency coupling reagents (HATU/HOAt) are mandatory.

Detailed Experimental Protocols

Protocol A: Coupling N-Boc-2-methylbenzyl-glycine to the Resin

Use this protocol to add the monomer to the growing peptide chain.

Reagents:

-

N-Boc-2-methylbenzyl-glycine (3-4 equivalents relative to resin loading)[7]

-

DIC (Diisopropylcarbodiimide) (3-4 eq)

-

HOBt (Hydroxybenzotriazole) (3-4 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve the N-Boc monomer and HOBt in minimal DMF. Add DIC. Stir for 5–10 minutes to form the active ester.

-

Coupling: Add the pre-activated mixture to the neutralized resin-peptide (free amine).

-

Incubation: Shake at room temperature for 1–2 hours .

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

-

Validation (Kaiser Test): Perform a Kaiser test.

-

Result: If beads are colorless (Negative), coupling is complete.

-

Result: If beads are blue (Positive), repeat coupling.

-

Protocol B: Deprotection and Chain Elongation (The Critical Step)

Use this protocol to remove the Boc group and couple the NEXT amino acid.

Reagents:

-

Deprotection: 50% TFA in DCM.[8]

-

Neutralization: 10% DIEA (Diisopropylethylamine) in DCM.

-

Next Amino Acid: Boc-Amino Acid (4-5 eq).

-

Activator: HATU (4-5 eq) and HOAt (4-5 eq). Note: HOAt is superior to HOBt for hindered amines.

-

Base: DIEA or TMP (Collidine) (8-10 eq).

Step-by-Step:

-

Boc Removal: Treat resin with 50% TFA/DCM for 2 min, then fresh 50% TFA/DCM for 20 min.

-

Wash: DCM (3x), Isopropanol (1x), DCM (3x).

-

Neutralization: Treat with 10% DIEA/DCM (2 x 2 min). Wash with DMF.

-

Checkpoint: The resin now carries the hindered secondary amine.

-

Validation (Chloranil Test): Perform the Chloranil test (NOT Kaiser).

-

Result: Beads should turn Blue/Green (Positive for secondary amine).

-

-

-

Activation (In Situ): Dissolve the next Boc-amino acid, HATU, and HOAt in DMF. Add DIEA immediately before adding to the resin.

-

Coupling (Aggressive): Add mixture to resin.

-

Time: Shake for 2–4 hours .

-

Optional: Heat to 50°C or use Microwave irradiation (75°C, 5 min) if the sequence permits (avoid for Cys/His).

-

-

Re-Coupling (Recommended): Drain and repeat Step 4-5 with fresh reagents to ensure coverage.

-

Final Validation (Chloranil Test):

-

Result: Beads should be Colorless/Yellow (Negative).

-

Result: If Blue, perform a third coupling using PyBroP or convert the amino acid to an Acid Chloride (using triphosgene) for maximum reactivity.

-

Protocol C: Capping (Library Purity)

If the Chloranil test remains slightly positive after double coupling, Cap the unreacted amines to prevent deletion sequences in your library.

-

Reagent: Acetic Anhydride (10 eq) + Pyridine (10 eq) in DCM.

-

Time: 30 minutes.

Process Visualization (Workflow Diagram)

The following flowchart illustrates the specific cycle modifications required for this hindered monomer.

Caption: Synthesis cycle for N-Boc-2-methylbenzyl-glycine. Note the switch from Kaiser to Chloranil testing and the requirement for aggressive coupling (HATU) at Step 3.

Troubleshooting & Optimization Matrix

| Issue | Indicator | Root Cause | Solution |

| Incomplete Coupling of Monomer | Kaiser Test: Blue | Resin aggregation or wet solvents. | Wash resin with DCM/MeOH/DCM to shrink/swell. Use fresh anhydrous DMF. |

| Incomplete Coupling of NEXT AA | Chloranil Test: Blue | Steric clash from 2-methylbenzyl group. | 1. Switch to HATU/HOAt. 2. Increase temp to 50°C. 3. Use PyBroP (bromo-phosphonium) activation. |

| Low Crude Purity | HPLC: Deletion peaks (M-1aa) | Failed acylation of secondary amine. | Implement Acetylation Capping after the difficult coupling step to terminate unreacted chains. |

| Precipitate in Reaction | Visual Inspection | Urea byproduct from DIC. | Wash extensively with DCM. For the difficult step (HATU), urea is not formed, but wash well to remove tetramethylurea. |

References

-

Zuckermann, R. N., et al. (1992).[5] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Horn, T., et al. (2004). "Incorporation of N-substituted Glycines into Peptides via Solid Phase Synthesis." Methods in Molecular Biology.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive guide on Boc vs Fmoc compatibility).

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. (Basis for HOAt/HATU efficacy in hindered couplings).

Sources

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 307989-05-5_CAS号:307989-05-5_Ethyl 3-(4-(chloromethyl)benzamido)propanoate - 化源网 [chemsrc.com]

- 8. peptide.com [peptide.com]

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of N-Boc-2-methylbenzyl-glycine in peptide synthesis.

Technical Support Center: Optimizing Coupling of N-Boc-2-methylbenzyl-glycine

Case ID: #NBG-2MB-001 Status: Open Priority: High (Steric Hindrance / Low Yield) Applicable Chemistries: Boc-SPPS, Peptoid Synthesis, Fragment Condensation

Executive Summary: The "Ortho-Effect" Challenge

You are encountering low coupling efficiency with N-Boc-2-methylbenzyl-glycine . This is not a standard coupling failure; it is a geometric problem.

This molecule presents a "perfect storm" of steric hindrance:

-

N-Substitution: It is a secondary amino acid (peptoid unit), meaning it lacks the N-H hydrogen bond donor that stabilizes the reactive conformation, and the nitrogen is sterically crowded.

-

Ortho-Substitution: The 2-methyl group on the benzyl ring locks the side chain into specific rotamers due to clash with the carbonyl oxygen. This reduces the effective concentration of the "reactive" conformation.

Standard protocols (HBTU/DIC, Room Temp) will result in <20% yields or complete failure. This guide provides the "Power Coupling" protocols required to overcome this barrier.

Phase 1: Diagnostic & Reagent Selection

Q: Why is my standard HBTU/DIPEA protocol failing? A: HBTU generates an OBt ester. While effective for standard amino acids, OBt esters are not reactive enough to penetrate the steric shield of the 2-methylbenzyl group. Furthermore, in DMF, this hydrophobic residue likely induces aggregation (beta-sheet-like stacking), burying the reactive site.

Q: Which coupling reagent should I switch to? A: You must upgrade to HOAt-based or Oxyma-based reagents.

| Reagent | Class | Reactivity | Recommendation |

| HATU | Aminium (HOAt) | High | Standard Gold. The 7-aza nitrogen creates a "neighboring group effect" that accelerates coupling by ~10x over HBTU. |

| COMU | Uronium (Oxyma) | Very High | Top Tier. Safer than HATU (non-explosive) and often shows superior kinetics for hindered amines. |

| PyAOP | Phosphonium (HOAt) | High | Specialist. Use if the incoming amine is also N-methylated or hindered. Phosphonium salts avoid guanidinium capping side reactions. |

| PyBrOP | Phosphonium | High | Excellent for coupling to secondary amines (N-methyl to N-methyl couplings).[1] |

Phase 2: The "Power Coupling" Protocol

Directive: Do not use room temperature for this coupling unless absolutely necessary. Thermal energy is required to rotate the 2-methylbenzyl group out of the way.

Workflow A: Microwave-Assisted Coupling (Recommended)

Best for: Solid Phase Peptide Synthesis (SPPS)[2]

-

Reagents:

-

Amino Acid: 4.0 eq of N-Boc-2-methylbenzyl-glycine.

-

Activator: 3.9 eq HATU (or COMU).

-

Base: 8.0 eq DIPEA (Diisopropylethylamine).

-

Solvent: NMP (N-methylpyrrolidone).[3] Do not use DMF; NMP disrupts aggregation better.

-

-

Procedure:

-

Dissolve AA and HATU in NMP.

-

Add DIPEA immediately before adding to the resin.

-

Microwave Irradiation: 75°C for 10 minutes (Power: 25-30W).

-

Note: If your synthesizer lacks microwave, use a water bath at 60°C for 1 hour.

-

Workflow B: The "Magic Mixture" (For Aggregation Prone Sequences)

Best for: Long peptides or when microwave is unavailable.

If the resin beads look "clumped" or opaque, the chain has aggregated.

-

Solvent System: DCM / DMF / NMP (1 : 1 : 1).[3]

-

Chaotropic Salt: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.

Phase 3: Validation (QC)

Q: I used the Kaiser Test, and it's ambiguous. Why? A: STOP using the Kaiser Test immediately. The Kaiser test (Ninhydrin) relies on a primary amine to form "Ruhemann’s Purple."[4] Your resin-bound amine might be secondary (if the previous residue was also a peptoid/Proline), or the steric bulk of the incoming N-Boc-2-methylbenzyl-glycine prevents the ninhydrin complex from forming.

Correct QC Method: The Chloranil Test This test is sensitive to secondary amines and works better for hindered systems.

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% p-Chloranil in DMF.

-

Protocol:

-

Wash a few resin beads with Ethanol.

-

Add 2 drops A + 2 drops B.

-

Wait 5 minutes.

-

Blue/Green Beads: Positive (Unreacted Amine present -> Recouple).

-

Colorless/Yellow: Negative (Coupling Complete).

-

Phase 4: Advanced Troubleshooting (The Submonomer Strategy)

Critical Insight: If coupling the pre-made N-Boc-2-methylbenzyl-glycine continues to fail (yield < 50%), you should abandon the "Monomer" approach and switch to the "Submonomer" Protocol (Zuckermann Method).